molecular formula C20H33ClN4O5S B13383715 Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl

Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl

Cat. No.: B13383715
M. Wt: 477.0 g/mol
InChI Key: YPQBZJQUKCGWKC-UHFFFAOYSA-N
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Description

Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl is a synthetic compound structurally derived from L-arginine, a semi-essential amino acid and precursor to nitric oxide (NO) . The molecule features a sulfonyl group linked to a pentamethyl-substituted benzofuran moiety, which distinguishes it from other arginine derivatives. This modification enhances its stability and bioavailability compared to unmodified L-arginine, making it a candidate for studying NO-related pathways or enzyme inhibition (e.g., nitric oxide synthase, NOS) . The methyl ester and HCl salt further improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQBZJQUKCGWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pentamethyldihydrobenzofuran-5-sulfonyl Chloride

  • Starting Materials : The synthesis begins with the preparation of 2,2,4,6,7-pentamethyl-3H-1-benzofuran, which is then converted into its sulfonyl chloride derivative.

  • Reaction Conditions : The conversion typically involves chlorosulfonic acid in a solvent like dichloromethane or chloroform.

Synthesis of Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine Methyl Ester

  • Reaction Components : L-arginine methyl ester is reacted with the pentamethyldihydrobenzofuran-5-sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to protect the amino group.

  • Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Hydrochloride Salt Formation

  • Salt Formation : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid in a solvent like ethanol or methanol.

  • Purification : The resulting hydrochloride salt is then purified by recrystallization or chromatography.

Chemical and Physical Properties

Applications

This compound is primarily used in peptide synthesis as a protected form of L-arginine. The pentamethyldihydrobenzofuran-5-sulfonyl group effectively shields the guanidino side chain of arginine, preventing unwanted side reactions during solid-phase peptide synthesis.

Data Tables

Chemical Properties

Property Value
Empirical Formula C20H32N4O5S·HCl
Molar Mass 477.02 g/mol
CAS Number 257288-19-0
Purity ≥95%

Available Quantities and Prices

Art. No. Pack Qty. Price (excl. VAT)
2TP8.2 500 mg €170.95
2TP8.3 1 g €256.95
2TP8.4 2 g €514.95
2TP8.5 5 g €998.70

Chemical Reactions Analysis

Stability Under Reaction Conditions

The Pbf group demonstrates stability under acidic and basic conditions commonly used in peptide synthesis, making it suitable for multi-step syntheses:

ConditionStability OutcomeImplications
Piperidine/DMF StableCompatible with Fmoc deprotection
TFA (20–95%) Partially stableRequires prolonged exposure for full cleavage
Oxidative Environments Moderate degradationAvoid strong oxidizing agents

Sulfonamide Reactivity

The Pbf-sulfonamide group can participate in nucleophilic substitutions under specific conditions, though its primary role is protective:

ReactionReagentsOutcomeUse Case
Alkylation Alkyl halides, BaseLimited reactivity due to steric hindranceRarely utilized
Acid-Catalyzed Cleavage TFA, scavengers (e.g., triisopropylsilane)Quantitative deprotectionPeptide chain completion

Methyl Ester Reactivity

The methyl ester is selectively hydrolyzed to a carboxylic acid, enabling further functionalization:

ReactionConditionsOutcomeApplication
Base Hydrolysis 1M NaOH, 0°C, 1 hourCarboxylic acid formationConjugation with amines or alcohols
Enzymatic Hydrolysis Lipases, pH 7–8Slow conversionBiocompatible drug delivery systems

Comparative Reactivity with Analogues

The Pbf-protected arginine exhibits distinct advantages over other protecting groups:

ParameterPbf GroupPmc GroupMtr Group
Deprotection Time 1–2 hours (TFA)2–4 hours (TFA)>6 hours (TFA)
Steric Hindrance HighModerateLow
Byproduct Formation MinimalModerateSignificant
Data synthesized from peptide synthesis protocols .

Scientific Research Applications

H-ARG(PBF)-OME HCL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of H-ARG(PBF)-OME HCL involves the protection of the arginine side chain during peptide synthesis. The PBF group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. Upon completion of the synthesis, the PBF group is removed to yield the free arginine residue .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its 2,2,4,6,7-pentamethylbenzofuran-sulfonyl group, a feature absent in common arginine derivatives. Below is a structural and functional comparison with analogous compounds:

Compound Key Structural Features Functional Properties
Target Compound Benzofuran-sulfonyl group, pentamethyl substitution, methyl ester, HCl salt Potential NOS inhibition; enhanced stability and solubility due to ester and salt forms
NG-Nitro-L-arginine methyl ester (L-NAME) Nitro group (-NO₂) attached to guanidino nitrogen Well-characterized NOS inhibitor; reduces NO production in experimental models
L-arginine hydrochloride Unmodified L-arginine with HCl salt NO precursor; used in cardiovascular research but limited bioavailability
Benzofuran-based sulfonamides Sulfonamide-linked benzofuran (varies in substitution patterns) Often explored as enzyme inhibitors or antimicrobial agents; substituents dictate potency

Functional and Bioactivity Insights

Solubility and Bioavailability: The methyl ester and HCl salt improve solubility compared to non-esterified analogs (e.g., L-arginine hydrochloride), a critical factor in drug design .

Substituent Effects : Pentamethyl substitution on benzofuran likely enhances metabolic stability by reducing oxidative degradation, a common issue with simpler benzofuran derivatives .

Biological Activity

Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C34H40N4O7S
  • Molecular Weight : 648.775 g/mol
  • IUPAC Name : (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
  • CAS Number : 154445-77-9

Structural Representation

The compound features a complex structure with a benzofuran moiety and sulfonamide linkage, which are crucial for its biological activity. The presence of multiple methyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

This compound primarily acts as a competitive inhibitor of nitric oxide synthase (NOS), particularly endothelial NOS (eNOS). By inhibiting eNOS, the compound reduces the production of nitric oxide (NO), which plays a significant role in various physiological processes including vasodilation and neurotransmission.

Nitric Oxide Pathway Inhibition

Research indicates that compounds similar to this compound can effectively modulate the NO signaling pathway. For instance, studies have shown that the inhibition of NO production can ameliorate conditions such as hepatopulmonary syndrome by improving arterial hypoxemia through enhanced pulmonary gas exchange .

Pharmacological Effects

  • Vasodilation : By modulating NO levels, the compound can influence vascular tone and blood flow.
  • Neurotransmission : The inhibition of NO may also affect neurotransmitter release and neuronal signaling.

Case Studies and Research Findings

Several studies have explored the effects of similar compounds on biological systems:

Case Study 1: Hepatopulmonary Syndrome

A clinical study demonstrated that nebulized N(G)-nitro-L-arginine methyl ester (L-NAME), an analogue of the compound , significantly decreased exhaled NO levels in patients with hepatopulmonary syndrome . This suggests that this compound may have similar therapeutic potential.

Case Study 2: Vascular Response

In vitro studies on vascular tissues have shown that compounds targeting the NO pathway can induce vasodilation in response to agonist stimulation. For example, selective NPR-C agonists demonstrated significant vasorelaxation in rat aorta models . Although specific data on this compound is limited, its structural similarities suggest potential for analogous effects.

Summary of Biological Activities

Activity TypeMechanismReference
VasodilationNO pathway modulation
NeurotransmissionInhibition of eNOS
Pulmonary Gas ExchangeImprovement in hypoxemia

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular Weight (g/mol)Primary Activity
N(G)-nitro-L-arginine methyl ester16387-00-5220.23eNOS inhibition
Nomega-(2,2,4,6,7-Pentamethyl...)154445-77-9648.775eNOS inhibition

Q & A

Q. Methodological Focus

  • Dose optimization : Perform time-course assays (6–48 hr) with concentrations spanning 0.1–100 µM. Use siRNA knockdown of NOS isoforms to confirm on-target activity.
  • Counter-screening : Test against arginase and other cationic amino acid transporters to rule out cross-reactivity .

How can computational modeling predict binding affinities to NOS isoforms?

Q. Advanced Research Focus

  • Molecular docking : Use the crystal structure of NOS (PDB: 1NOS) and AutoDock Vina to simulate sulfonamide-arginine interactions. Key residues: Glu592 (inducible NOS) and Trp587 (neuronal NOS).
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field). Validate with mutagenesis (e.g., Glu592Ala) to assess energy contributions .

What are best practices for in vivo pharmacokinetic studies?

Q. Basic Research Focus

  • Administration : Intravenous (1–5 mg/kg) vs. oral (10–20 mg/kg) dosing in rodent models.
  • Bioanalysis : Plasma collection at 0.5, 1, 2, 4, 8, 12 hr post-dose. Extract with methanol:water (70:30) and quantify via LC-MS/MS .

How do structural modifications influence pharmacological activity?

Q. Advanced Research Focus

  • Methyl ester vs. free acid : Compare logP (calculated via ChemAxon) and membrane permeability (Caco-2 assay).
  • Sulfonamide substituents : Synthesize analogs with varying benzofuran methyl groups. Test inhibitory potency (Ki) via surface plasmon resonance (SPR) using immobilized NOS .

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